2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-mercapto-5-(2-chlorophenyl)-1,3,4-oxadiazole. This intermediate is then reacted with N-(3,5-dichlorophenyl)acetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar biological activities.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Known for its antibacterial properties.
Uniqueness
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated aromatic rings and oxadiazole-sulfanyl linkage make it a versatile compound for various applications.
Properties
CAS No. |
336179-97-6 |
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Molecular Formula |
C16H10Cl3N3O2S |
Molecular Weight |
414.7g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10Cl3N3O2S/c17-9-5-10(18)7-11(6-9)20-14(23)8-25-16-22-21-15(24-16)12-3-1-2-4-13(12)19/h1-7H,8H2,(H,20,23) |
InChI Key |
ADSHMYXNUOUYMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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